molecular formula C10H13N3S B8364035 1-(2-Thienyl)-cyclohexylazide

1-(2-Thienyl)-cyclohexylazide

Cat. No. B8364035
M. Wt: 207.30 g/mol
InChI Key: MOZXXADXOFNEIU-UHFFFAOYSA-N
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Patent
US06342511B1

Procedure details

Trichloracetic acid (31.9 g, 195 mmoles) is dissolved in chloroform (200 ml). Sodium azide (8.45 g, 130 mmoles) is added and the medium is cooled down to 10° C. The alcohol obtained in Stage 17a (11.8 g, 65 mmoles) dissolved in chloroform (50 ml) is added dropwise. The reaction medium is agitated for 48 hours whilst maintaining the temperature at 10-12° C. A solution of ammonium hydroxide (10%) is then added until neutralisation, then the aqueous phase is extracted with dichloromethane (3×100 ml). The organic phase is washed with water (200 ml), dried over Na2SO4 and concentrated to dryness. In this way, a brown oil is obtained which is then used without further purification.
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.45 g
Type
reactant
Reaction Step Two
Name
alcohol
Quantity
11.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[C:3](O)=O.[N-:8]=[N+:9]=[N-:10].[Na+].[S:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[Mg]Br.[OH-].[NH4+]>C(Cl)(Cl)Cl>[S:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[C:2]1([N:8]=[N+:9]=[N-:10])[CH2:3][CH2:16][CH2:15][CH2:14][CH2:13]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
31.9 g
Type
reactant
Smiles
ClC(C(=O)O)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
8.45 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
alcohol
Quantity
11.8 g
Type
reactant
Smiles
S1C(=CC=C1)[Mg]Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The reaction medium is agitated for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the temperature at 10-12° C
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with dichloromethane (3×100 ml)
WASH
Type
WASH
Details
The organic phase is washed with water (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
In this way, a brown oil is obtained which
CUSTOM
Type
CUSTOM
Details
is then used without further purification

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
S1C(=CC=C1)C1(CCCCC1)N=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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